4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide: A Comprehensive Technical Guide on Synthesis, Properties, and Advanced Applications
4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide: A Comprehensive Technical Guide on Synthesis, Properties, and Advanced Applications
Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
As a Senior Application Scientist, I approach the synthesis and utilization of polyfunctional intermediates not merely as a sequence of reactions, but as a strategic manipulation of electronic and steric environments. 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (also systematically named N-[4-[(2-aminophenyl)thio]-3-nitrophenyl]acetamide[1]) is a highly versatile, polyfunctional diaryl sulfide. It serves as a critical linchpin in the development of advanced pharmacophores (such as phenothiazines) and high-performance materials (such as high-refractive-index polyimides).
This whitepaper deconstructs the physicochemical properties of this intermediate, details a self-validating synthetic protocol governed by Nucleophilic Aromatic Substitution (SNAr), and maps its divergent downstream applications.
Structural & Physicochemical Profiling
Understanding the reactivity of 4-acetamido-2'-amino-2-nitrodiphenyl sulphide requires an analysis of its orthogonal functional groups. The molecule features a flexible thioether linkage that bridges two distinct aromatic systems.
-
Ring A (Electrophilic Origin): Contains a strongly electron-withdrawing nitro group (-NO2) ortho to the sulfide linkage, which is critical for the initial SNAr assembly. The para-acetamido group serves as a protected amine, preventing unwanted side reactions while providing a hydrogen-bond donor/acceptor site.
-
Ring B (Nucleophilic Origin): Features a free primary amine (-NH2) ortho to the sulfide. This acts as a potent nucleophilic handle for downstream intramolecular cyclizations or polymerizations.
Table 1: Physicochemical & Regulatory Properties
| Property | Value | Causality / Significance |
| CAS Number | 1017060-37-5[2] | Unique identifier for regulatory compliance and procurement. |
| Molecular Formula | C14H13N3O3S[3] | Dictates the stoichiometric calculations for downstream functionalization. |
| Molar Mass | 303.34 g/mol [3] | Standardizes mass-to-molar conversions in bulk synthesis. |
| Storage Temperature | +2 to +8 °C[2] | Prevents premature oxidation of the thioether to a sulfoxide/sulfone. |
| Water Hazard Class | WGK 1[2] | Indicates low hazard to waters; simplifies waste disposal protocols. |
Core Synthetic Methodology: The SNAr Pathway
The most robust and scalable method to synthesize this diaryl sulfide is via a transition-metal-free Nucleophilic Aromatic Substitution (SNAr)[4]. By reacting N-(4-chloro-3-nitrophenyl)acetamide with 2-aminothiophenol, we exploit the powerful electron-withdrawing nature of the ortho-nitro group to activate the aryl chloride.
Mechanistic Causality
The reaction relies on the formation of a Meisenheimer complex . The nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, allowing the thiolate nucleophile to attack the C1 position. Potassium carbonate (K2CO3) is selected as the base because its pKa is perfectly tuned to deprotonate the thiol (pKa ~6) without hydrolyzing the sensitive acetamido group. Dimethylformamide (DMF) is used as the solvent; its polar aprotic nature poorly solvates the thiolate anion, maximizing its nucleophilicity while stabilizing the highly polar transition state.
Caption: SNAr Reaction Workflow and Meisenheimer Complex Formation.
Step-by-Step Experimental Protocol (Self-Validating System)
This protocol is designed with built-in validation checkpoints to ensure high fidelity and yield.
-
Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 10.0 mmol of N-(4-chloro-3-nitrophenyl)acetamide in 30 mL of anhydrous DMF.
-
Base Addition: Add 20.0 mmol (2.0 eq) of finely powdered, anhydrous K2CO3. Validation Check: The suspension should remain pale yellow. No immediate color change indicates the acetamido group is stable.
-
Nucleophile Introduction: Dropwise, add 11.0 mmol (1.1 eq) of 2-aminothiophenol over 10 minutes at room temperature.
-
Thermal Activation: Elevate the temperature to 70 °C and stir for 4 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The reaction mixture will transition to a deep orange/red as the Meisenheimer complex forms and resolves into the product.
-
Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into 150 mL of vigorously stirred ice water. The product will precipitate as a vibrant solid.
-
Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove DMF and inorganic salts, and dry under high vacuum. Recrystallize from hot ethanol to achieve >98% purity.
Downstream Applications: Divergent Synthetic Pathways
The true value of 4-acetamido-2'-amino-2-nitrodiphenyl sulphide lies in its orthogonal reactivity, which allows it to act as a divergence point for two major industrial sectors: Pharmaceuticals and Advanced Materials.
Pathway A: Phenothiazine Scaffold Generation (Drug Development)
Phenothiazines are a privileged class of heterocycles used extensively as neuroleptics (antipsychotics) and redox-active dyes. By subjecting our intermediate to a base-promoted Smiles rearrangement or oxidative cyclization, the free amine on Ring B attacks Ring A, displacing the nitro group (or reacting with it post-reduction) to form the central thiazine ring. The retained acetamido group provides a synthetic handle for further functionalization to modulate drug solubility and target-binding affinity.
Pathway B: Advanced Polyimides (Materials Science)
High-refractive-index (RI) polymers are essential for optoelectronics and flexible displays. By selectively reducing the nitro group via catalytic hydrogenation (Pd/C, H2), the intermediate is converted into 4-acetamido-2,2'-diaminodiphenyl sulfide. This diamine can undergo polycondensation with various dianhydrides. The highly polarizable sulfur atom significantly increases the refractive index of the resulting polyimide, while the ether/thioether linkages impart mechanical flexibility.
Caption: Divergent Synthetic Pathways for Drug Development and Polymer Science.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized or procured 4-acetamido-2'-amino-2-nitrodiphenyl sulphide[5], the following spectroscopic markers must be validated:
-
Fourier-Transform Infrared Spectroscopy (FT-IR):
-
Look for sharp, distinct bands at 3400–3300 cm⁻¹ corresponding to the primary amine (-NH2) and secondary amide (-NH) stretches.
-
A strong carbonyl stretch at 1670 cm⁻¹ confirms the intact acetamido group.
-
Intense asymmetric and symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹ validate the presence of the nitro group.
-
-
Proton Nuclear Magnetic Resonance (1H NMR, DMSO-d6):
-
A sharp singlet integrating to 3 protons at ~2.1 ppm confirms the methyl group of the acetamide.
-
A highly deshielded aromatic proton (ortho to the nitro group) will appear downfield >8.0 ppm , serving as a diagnostic marker for the regiochemistry of the SNAr product.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Positive electrospray ionization (ESI+) should yield a dominant [M+H]+ peak at m/z 304.0 .
-
References
-
NextSDS. "N-[4-[(2-Aminophenyl)thio]-3-nitrophenyl]acetamide - Chemical Substance Information." 1[1]
-
Carl Roth. "4-Acetamido-2'-amino-2-nitrophenyl sulphide, 25 g, CAS No. 1017060-37-5." 2[2]
-
Sapphire Bioscience. "4-Acetamido-2'-amino-2-nitrophenyl sulphide." 3[3]
-
Carl Roth. "4-Acetamido-2'-amino-2-nitrophenyl sulphide, 25 g - Product Expansion." 5[5]
-
ChemRxiv. "Transition Metal-Free Difunctionalization of Sulfur Nucleophiles (Mechanistic Principles of SNAr for Diaryl Sulfides)." 4[4]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 4-Acetamido-2'-amino-2-nitrophenyl sulphide, 25 g, CAS No. 1017060-37-5 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 4-Acetamido-2'-amino-2-nitrophenyl sulphide, 25 g, CAS No. 1017060-37-5 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

